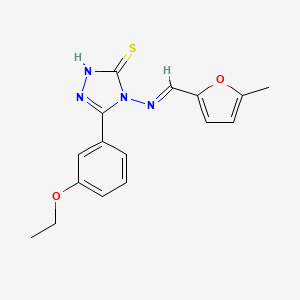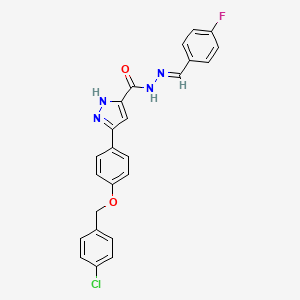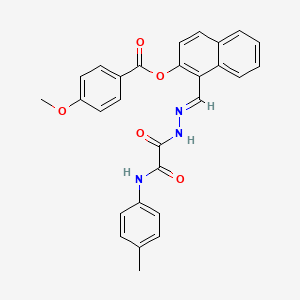
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇是一种复杂的有机化合物,其特征在于存在一个被氯苯基和甲硫基苯基取代的吡唑环。
准备方法
合成路线和反应条件
(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇的合成通常涉及多步有机反应。一种常见的方法是从吡唑环的制备开始,然后引入氯苯基和甲硫基苯基。最后一步是将甲醇基添加到吡唑环上。特定的反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。质量控制措施,如色谱和光谱,用于确保最终产品的稳定性和纯度。
化学反应分析
反应类型
(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 卤化、硝化和磺化反应可以在分子中引入不同的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾),还原剂(如氢化铝锂)和卤化剂(如氯或溴)。反应条件,如温度、压力和溶剂选择,对于实现所需的转化至关重要。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生酮或醛,而取代反应可以引入各种官能团,从而导致各种衍生物。
科学研究应用
化学
在化学领域,(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇被用作合成更复杂分子的构件。
生物
在生物学研究中,该化合物可作为探针来研究酶相互作用和代谢途径。其结构特征使其成为研究各种生物过程的作用机制的宝贵工具。
医学
在药物化学中,(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇被研究其潜在的治疗特性。它可以作为开发针对特定疾病或状况的新药的先导化合物。
工业
在工业领域,该化合物可用于开发具有独特性能的新材料。
作用机制
(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括在各种生物过程中起作用的酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性,并导致特定的生理效应。对所涉及的分子途径的详细研究可以提供对其潜在治疗应用的见解。
相似化合物的比较
类似化合物
(4-氯苯基)(4-甲氧基苯基)甲酮: 该化合物具有氯苯基,但在存在甲氧基而不是甲硫基方面有所不同。
4-氯苯乙炔: 该化合物含有氯苯基,但没有吡唑环和甲硫基。
1-(4-氯苯基)-2-甲基-2-丙烯-1-酮: 该化合物具有类似的氯苯基,但在其总体结构和官能团方面有所不同。
独特性
(1-(4-氯苯基)-3-(4-(甲硫基)苯基)-1H-吡唑-4-基)甲醇的独特性在于其官能团和吡唑环的特定组合。这种独特的结构赋予其独特的化学和生物特性,使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
618383-36-1 |
|---|---|
分子式 |
C17H15ClN2OS |
分子量 |
330.8 g/mol |
IUPAC 名称 |
[1-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3 |
InChI 键 |
PSNUDGLEAOHRRU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)
![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)

![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)

![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

